フェニルグリオキサール一水和物

概要

説明

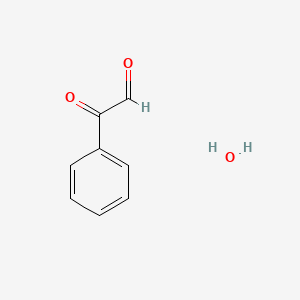

Phenylglyoxal monohydrate is an organic compound with the formula C₆H₅C(O)C(O)H·H₂O. It contains both an aldehyde and a ketone functional group. In its anhydrous form, it appears as a yellow liquid, but it readily forms a colorless crystalline hydrate. This compound has been used extensively in organic and biological chemistry, particularly as a reagent to modify the amino acid arginine .

科学的研究の応用

Phenylglyoxal monohydrate has a wide range of applications in scientific research:

作用機序

Target of Action

Phenylglyoxal monohydrate primarily targets the amino acid arginine . It has been used as a reagent to modify arginine and to attach chemical payloads (probes) to the amino acid citrulline and to peptides/proteins .

Mode of Action

The compound interacts with its targets through a process known as base-mediated oxidative annulation . This interaction leads to the formation of oxygen-containing heterocyclic compounds, particularly hydroxy-naphthofuranone derivatives .

Biochemical Pathways

The affected pathway involves the oxidative annulation between 2-naphthols and phenylglyoxal monohydrate under visible light irradiation . This leads to the formation of a naphthofuranium cationic intermediate under acidic circumstances, enabling the formation of C–C or C–O bonds with a wide range of aromatic or alcoholic nucleophilic partners .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenylglyoxal monohydrate is currently limited. It’s known that the compound readily forms a colorless crystalline hydrate when dissolved in water , which may influence its bioavailability.

Result of Action

The result of the compound’s action is the formation of oxygen-containing heterocyclic compounds, particularly hydroxy-naphthofuranone derivatives . These derivatives encompass a unique quaternary carbon center .

Action Environment

The action of phenylglyoxal monohydrate is influenced by environmental factors such as the presence of water. Water molecules in the reaction serve various functions as a solvent, reagent, and additive, with the conversion of the process found to be influenced by the volume of water present .

生化学分析

Biochemical Properties

Phenylglyoxal monohydrate plays a significant role in biochemical reactions due to its reactivity with amino acids. It is known to modify the amino acid arginine by forming a covalent bond with the guanidino group of arginine residues in proteins . This modification can inhibit the activity of enzymes that contain arginine in their active sites. For example, phenylglyoxal monohydrate inhibits mitochondrial aldehyde dehydrogenase and Factor XII (Hageman factor), affecting their coagulant properties .

Cellular Effects

Phenylglyoxal monohydrate has notable effects on various cell types and cellular processes. It can induce DNA damage and cell death in cancer cells, highlighting its potential as an anti-cancer agent . Additionally, phenylglyoxal monohydrate influences cell signaling pathways by modifying arginine residues in proteins, which can alter gene expression and cellular metabolism . This compound’s ability to interact with proteins and enzymes makes it a valuable tool for studying cellular functions and mechanisms.

Molecular Mechanism

At the molecular level, phenylglyoxal monohydrate exerts its effects through covalent modification of arginine residues in proteins . This interaction can lead to enzyme inhibition or activation, depending on the role of arginine in the enzyme’s active site. For instance, the inhibition of mitochondrial aldehyde dehydrogenase by phenylglyoxal monohydrate results from the modification of arginine residues critical for the enzyme’s activity . Additionally, phenylglyoxal monohydrate can affect gene expression by altering the function of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenylglyoxal monohydrate can change over time due to its stability and degradation. The compound is known to polymerize upon standing, which can affect its reactivity . When dissolved in water, phenylglyoxal monohydrate forms crystals of the hydrate, which can revert to the anhydrous form upon heating . Long-term studies have shown that phenylglyoxal monohydrate can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of phenylglyoxal monohydrate vary with different dosages in animal models. At low doses, the compound can selectively modify arginine residues without causing significant toxicity . At high doses, phenylglyoxal monohydrate can induce toxic effects, including DNA damage and cell death . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid adverse outcomes.

Metabolic Pathways

Phenylglyoxal monohydrate is involved in metabolic pathways that include the modification of amino acids and proteins. It interacts with enzymes such as mitochondrial aldehyde dehydrogenase and Factor XII, affecting their activity and, consequently, metabolic flux . The compound’s ability to modify arginine residues also impacts metabolite levels and the overall metabolic state of cells.

Transport and Distribution

Within cells and tissues, phenylglyoxal monohydrate is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water and common organic solvents facilitates its movement across cellular membranes . Once inside the cell, phenylglyoxal monohydrate can localize to specific compartments, where it exerts its biochemical effects.

Subcellular Localization

Phenylglyoxal monohydrate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can target specific organelles, such as mitochondria, where it inhibits mitochondrial aldehyde dehydrogenase . Additionally, phenylglyoxal monohydrate may undergo post-translational modifications that direct it to particular cellular compartments, enhancing its functional specificity.

準備方法

Phenylglyoxal monohydrate can be synthesized through various methods:

Oxidation of Acetophenone with Selenium Dioxide: This is one of the most popular methods.

Thermal Decomposition of the Sulfite Derivative of the Oxime: This method involves the thermal decomposition of the sulfite derivative of the oxime to produce phenylglyoxal.

Reaction of Methyl Benzoate with Potassium Methanesulfinate: Methyl benzoate reacts with potassium methanesulfinate to give phenylglyoxal hemimercaptal, which is then oxidized with copper (II) acetate to yield phenylglyoxal.

化学反応の分析

Phenylglyoxal monohydrate undergoes various chemical reactions:

Oxidation: Phenylglyoxal can be oxidized to form benzoic acid.

Reduction: It can be reduced to form benzyl alcohol.

Substitution: Phenylglyoxal can undergo nucleophilic substitution reactions, particularly with amines to form imines.

Common reagents used in these reactions include selenium dioxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include benzoic acid, benzyl alcohol, and imines.

類似化合物との比較

Phenylglyoxal monohydrate can be compared with other similar compounds such as:

Methylglyoxal: Unlike phenylglyoxal, methylglyoxal is a simpler aldehyde with a single carbonyl group. It is also more reactive and can form advanced glycation end-products (AGEs) in biological systems.

Phenylacetaldehyde: This compound lacks the ketone functional group present in phenylglyoxal, making it less versatile in chemical reactions.

Phenylglyoxal’s unique combination of aldehyde and ketone functional groups makes it a versatile reagent in both organic and biological chemistry.

生物活性

Phenylglyoxal monohydrate (PG) is an organic compound that has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, highlighting its antimicrobial properties, enzyme inhibition, and potential applications in medical and food industries.

Phenylglyoxal (C₈H₈O₃) is characterized by both aldehyde and ketone functional groups. It exists primarily as a colorless crystalline hydrate when dissolved in water, which can revert to its anhydrous form upon heating . The compound is known to polymerize over time, leading to the formation of solid structures .

Antimicrobial Activity

Phenylglyoxal exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that at a concentration of 0.06 mM, PG can delay the germination of Clostridium botulinum spores, while higher concentrations (125 mM) effectively target vegetative cells . Additionally, in food preservation studies, PG at 5 mM significantly delayed the production of botulinum neurotoxin in canned chicken and beef broths at 32°C for up to 48 hours .

Table 1: Antimicrobial Efficacy of Phenylglyoxal

| Microbe | Concentration (mM) | Effect |

|---|---|---|

| Clostridium botulinum | 0.06 | Delayed germination |

| Clostridium botulinum | 125 | Inhibited vegetative cell growth |

| Botulinum neurotoxin | 5 | Delayed production in food products |

Enzyme Inhibition

PG is recognized as an arginine-modifying agent, which allows it to interact with various enzymes. For example, it has been shown to inhibit the binding of dexamethasone to the glucocorticoid receptor in mouse mammary cells . This interaction suggests that PG could alter receptor activity and potentially influence steroid hormone signaling pathways.

In another study, PG was found to significantly inactivate glucuronic acid transport across rat liver lysosomal membranes at a concentration of 1 mM . This suggests that PG can disrupt membrane transport activities, which may have implications for cellular metabolism and drug delivery systems.

Table 2: Enzyme Inhibition Effects of Phenylglyoxal

| Enzyme/Activity | Concentration (mM) | Observed Effect |

|---|---|---|

| Glucocorticoid receptor binding | - | Inhibition of dexamethasone binding |

| Glucuronic acid transport | 1 | Significant inactivation |

Mutagenicity and Cytotoxicity

Research has indicated that PG possesses mutagenic properties. In a mouse lymphoma assay without S9 activation, PG induced a high number of mutations at low concentrations (31.5 µM), demonstrating its potential as a mutagenic agent . The mutation index indicated a significant increase in mutants compared to control substances.

Furthermore, PG's cytotoxic effects have been observed in various cancer cell lines. Its ability to modify proteins through arginine interaction may contribute to its cytotoxicity, making it a compound of interest for cancer research .

Table 3: Mutagenicity Data for Phenylglyoxal

| Concentration (µM) | Mutations Induced (per 10^6 cells) |

|---|---|

| 31.5 | 659 |

| Control | 300 |

Applications in Medical and Food Industries

Given its biological activities, phenylglyoxal has potential applications in several fields:

- Medical Applications : PG has been explored as a stabilizing agent for vascular graft prostheses by modifying the surface charge of collagen to reduce thrombogenicity . Its enzyme-inhibiting properties may also be leveraged in drug formulations targeting specific pathways.

- Food Preservation : The antimicrobial properties of PG suggest its use as a food additive to enhance shelf life by inhibiting spoilage organisms .

特性

IUPAC Name |

2-oxo-2-phenylacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLQKZERMAVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018278 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78146-52-8 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phenylglyoxal monohydrate primarily used for in chemical synthesis?

A1: Phenylglyoxal monohydrate is a versatile building block in organic synthesis, often employed in multi-component reactions. It readily participates in reactions like aldol condensation, Michael addition, and cyclization to construct complex heterocyclic systems. For instance, it has been successfully used in the synthesis of benzo[a]carbazoles [], 3,2′-bisindoles [], and a variety of substituted furo[3,2-c]coumarins [].

Q2: Can you provide an example of how phenylglyoxal monohydrate is utilized in the synthesis of a specific compound?

A2: Certainly. In the synthesis of 3,2′-bisindoles, phenylglyoxal monohydrate reacts with indoles and N-arylenaminones in a three-component reaction. This reaction, catalyzed by a -OSO3H functionalized mesoporous MCM-41 coated on Fe3O4 nanoparticles, yields the desired 3,2′-bisindoles under mild conditions [].

Q3: Can phenylglyoxal monohydrate be used in environmentally friendly synthetic procedures?

A3: Yes, it can. Researchers have developed catalyst-free synthetic routes utilizing water as a solvent for reactions involving phenylglyoxal monohydrate. For example, the synthesis of functionalized tetrahydroindole derivatives [] and novel heteroarylamine-substituted furo[3,2-c]coumarins [] have been achieved under these greener conditions.

Q4: Are there alternative reagents for modifying arginine residues in proteins?

A5: Yes, 1,2-cyclohexanedione is another reagent that can modify arginine residues in proteins. In the case of porcine phospholipase A2, 1,2-[1-(14)C]cyclohexanedione primarily modifies Arg-6 without significantly impacting the enzyme's catalytic activity [].

Q5: Can phenylglyoxal monohydrate participate in reactions mediated by samarium diiodide (SmI2)?

A6: Yes, it can. Phenylglyoxal monohydrate has been successfully employed in SmI2 mediated cross-coupling reactions with aldehydes in aqueous media, offering a route to synthesize specific adducts [].

Q6: Can phenylglyoxal monohydrate be used in the synthesis of chiral compounds?

A7: Yes, it can be used in asymmetric synthesis. For example, optically active β-formyl β-hydroxy esters can be prepared by reacting 2-acyl-1,3-diazabicyclo[3.3.0]octane derivatives (synthesized from (S)-2-(substituted aminomethyl)pyrrolidine and phenylglyoxal monohydrate) with metal enolates of ethyl acetate [].

Q7: Is phenylglyoxal monohydrate used in the synthesis of compounds with potential biological activity?

A8: Yes, it has been used in the synthesis of compounds evaluated for various biological activities. For instance, imidazole derivatives synthesized from phenylglyoxal monohydrate and guanylhydrazones were investigated for their cytotoxic activity against human cancer cell lines [].

Q8: Are there any studies on the catalytic applications of phenylglyoxal monohydrate beyond its role as a building block?

A9: While the provided research primarily focuses on phenylglyoxal monohydrate as a reactant, one study describes its use in the synthesis of a catalyst. A hypercrosslinked polymer functionalized with an N-heterocyclic carbene–copper complex was prepared using phenylglyoxal monohydrate. This catalyst was found to be effective in various organic transformations, including oxidative condensation, click reactions, and coupling reactions [].

Q9: What analytical techniques are commonly employed to characterize compounds derived from phenylglyoxal monohydrate?

A10: Various spectroscopic and analytical methods are used, including nuclear magnetic resonance (NMR) spectroscopy [], infrared spectroscopy (FTIR) [], mass spectrometry [], and X-ray diffraction (XRD) [], among others. These techniques help elucidate the structures and properties of the synthesized compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。